1,3-diacetyl-1H-indole-6-carbonitrile
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Overview
Description
1,3-Diacetyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol . It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties . This compound is characterized by the presence of acetyl groups at positions 1 and 3 of the indole ring and a carbonitrile group at position 6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diacetyl-1H-indole-6-carbonitrile can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include appropriate acetylated precursors and a nitrile source .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis . Specific details on the industrial production of this compound are limited, but it likely follows similar principles as other indole derivatives .
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetyl-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting nitriles to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines . Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
1,3-Diacetyl-1H-indole-6-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-diacetyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-Diacetylindole: Similar structure but lacks the carbonitrile group.
1H-Indole-6-carbonitrile: Similar structure but lacks the acetyl groups.
Uniqueness
1,3-Diacetyl-1H-indole-6-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-diacetylindole-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8(16)12-7-15(9(2)17)13-5-10(6-14)3-4-11(12)13/h3-5,7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIYJYHZMJYUBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C=CC(=C2)C#N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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